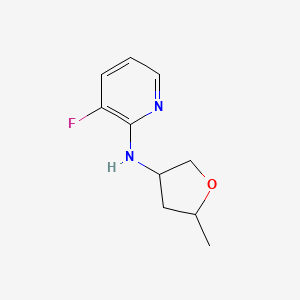

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been synthesized for various purposes, including drug discovery and development.

Scientific Research Applications

Catalytic Reactions

- Catalyst-Free Amination: The compound has been used in catalyst-free reactions with amines, demonstrating good yields in producing N-(pyridin-2-yl) derivatives. This showcases its potential in facilitating efficient chemical syntheses without the need for additional catalysts (Abel et al., 2015).

Medical Imaging

- PET Imaging Radiotracer: A derivative of this compound, [18 F]MK-6240, has been developed as a PET radiotracer for imaging neurofibrillary tangles in the brain. This advancement is crucial for the diagnosis and study of neurodegenerative diseases like Alzheimer's (Hopewell et al., 2019).

Antimicrobial Activity

- Antimicrobial Compound Synthesis: Research on derivatives of this compound has demonstrated good to moderate antimicrobial activity, highlighting its potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Chemical Synthesis

- Synthesis of N-Substituted Derivatives: It has been used in the synthesis of novel N-substituted pyridin-2(1H)-one derivatives. These compounds have potential applications in various chemical industries and further expand the chemical versatility of the parent compound (Sharma et al., 2016).

Drug Metabolism

- Study of Biotransformation: The compound's close analogs have been studied for their biotransformation, particularly in the context of β-secretase inhibitors. This research aids in understanding the metabolic fate of similar compounds (Lindgren et al., 2013).

Antibacterial Agents

- Development of Antibacterial Agents: Research has focused on synthesizing derivatives of the compound that show enhanced antibacterial activity. This is important for the development of new antibiotics and antibacterial agents (Egawa et al., 1984).

Peptidomimetics

- Scaffolds for Tripeptidomimetics: The compound has been used in the synthesis of 2,3,4-substituted pyridine derivatives, serving as scaffolds in the development of peptidomimetics. This is a significant contribution to the field of drug design and development (Saitton et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .

Mode of Action

If it indeed targets PLK4 like its analogs, it may inhibit the kinase activity of PLK4, thereby disrupting cell division and potentially leading to cell death .

Biochemical Pathways

If it targets PLK4, it could impact pathways related to cell cycle regulation and centriole duplication .

Result of Action

If it inhibits PLK4, it could potentially lead to cell cycle arrest and apoptosis .

properties

IUPAC Name |

3-fluoro-N-(5-methyloxolan-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7-5-8(6-14-7)13-10-9(11)3-2-4-12-10/h2-4,7-8H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVTZVXZXJYGIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CO1)NC2=C(C=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2400787.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2400791.png)

![1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2400808.png)